Cas no 5828-70-6 (4-Chloro-2-(1-phenylethyl)phenol)
5828-70-6 structure
Product Name:4-Chloro-2-(1-phenylethyl)phenol
Numero CAS:5828-70-6
MF:C14H13ClO
MW:232.705423116684
CID:376424
PubChem ID:110716
Update Time:2025-04-19
4-Chloro-2-(1-phenylethyl)phenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,4-chloro-2-(1-phenylethyl)-
- dl-4-chloro-2-(alpha-methylbenzyl)phenol
- o-Phenylethyl-p-Chlorophenol
- 4-chloro-2-(1-phenylethyl)phenol
- EINECS 227-405-7
- SR-01000597203
- SR-01000597203-1
- CHEMBL1797944
- FOIOLHANQROKIC-UHFFFAOYSA-N
- Phenol, 4-chloro-2-(1-phenylethyl)-
- 4-Chloro-2-(.alpha.-methylbenzyl)phenol
- SCHEMBL574405
- NS00046332
- MFCD00009718
- 4-Chloro-2-(1-phenylethyl)phenol #
- 5828-70-6
- DTXSID50973831
- AKOS002134413
- 4-Chloro-2-(1-phenylethyl)phenol
-
- Inchi: 1S/C14H13ClO/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-10,16H,1H3
- Chiave InChI: FOIOLHANQROKIC-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=C(C=1)C(C)C1C=CC=CC=1)O
Proprietà calcolate
- Massa esatta: 232.065493
- Massa monoisotopica: 232.065493
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 213
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2
- XLogP3: 4.4
Proprietà sperimentali
- Densità: 1.184
- Punto di ebollizione: 333.5°Cat760mmHg
- Punto di infiammabilità: 159.1°C
- Indice di rifrazione: 1.597
4-Chloro-2-(1-phenylethyl)phenol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C593068-500mg |
4-Chloro-2-(1-phenylethyl)phenol |
5828-70-6 | 500mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C593068-1g |
4-Chloro-2-(1-phenylethyl)phenol |
5828-70-6 | 1g |
$ 70.00 | 2022-06-06 | ||
| TRC | C593068-5g |
4-Chloro-2-(1-phenylethyl)phenol |
5828-70-6 | 5g |
$ 275.00 | 2022-06-06 |
4-Chloro-2-(1-phenylethyl)phenol Letteratura correlata
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
5828-70-6 (4-Chloro-2-(1-phenylethyl)phenol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso